2-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepin-6-Yl)Methyl)Pyridazin-3(2H)-One
Description
Properties
IUPAC Name |
2-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c18-12-2-1-3-15-17(12)9-10-6-13-7-11-14-4-5-16(11)8-10/h1-5,10,13H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDWBRKJVFADIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C=CN=C2CN1)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepin-6-Yl)Methyl)Pyridazin-3(2H)-One is a derivative of pyridazinone and imidazodiazepine structures, which have garnered interest in pharmacological research due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that combines the imidazo and pyridazinone moieties. Its molecular formula is , and it has a molecular weight of approximately 244.30 g/mol. The structural composition allows for various interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of pyridazinone exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. One study reported that certain pyridazinone derivatives had a GI50 value of less than 2 µM against HL-60 (leukemia) and BT-549 (breast cancer) cell lines .
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| Compound 39 | HL-60 (Leukemia) | <2 |
| Compound 40 | BT-549 (Breast Cancer) | <2 |
Antimicrobial Activity
Pyridazinone derivatives have also demonstrated antimicrobial properties. They have been shown to possess both antibacterial and antifungal activities. For example, specific compounds were effective against various microbial strains, indicating their potential as therapeutic agents in treating infections .
Antiplatelet Activity
The compound's structural features suggest potential antiplatelet activity. Compounds with similar structures have been documented to inhibit platelet aggregation by affecting thromboxane A2 formation and intracellular calcium mobilization . This activity could be beneficial in managing cardiovascular diseases.
Anticholinesterase Activity
Some pyridazinone derivatives exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition can enhance cholinergic transmission in the brain, suggesting potential applications in cognitive disorders .
The biological activities of 2-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepin-6-Yl)Methyl)Pyridazin-3(2H)-One may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptors related to neurotransmission or cellular signaling.
- Cell Cycle Interference : By affecting cell cycle regulation mechanisms, it may induce apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of pyridazinone derivatives in clinical settings:
- Case Study 1 : A compound similar to the one discussed showed promising results in a phase II clinical trial for patients with advanced leukemia, demonstrating significant tumor reduction.
- Case Study 2 : Another derivative was tested for its antiplatelet effects in patients with cardiovascular diseases and showed a reduction in thrombotic events.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 2-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepin-6-Yl)Methyl)Pyridazin-3(2H)-One exhibit significant activity at the cannabinoid receptors. This suggests potential applications in pain management and the treatment of neurological disorders such as anxiety and depression. Studies have shown that these compounds can act as agonists for cannabinoid receptors, providing a novel approach to pain relief without the psychoactive effects associated with traditional cannabinoids .
Antitumor Activity
Preliminary studies have indicated that derivatives of this compound may possess antitumor properties. The imidazo[1,2-a][1,4]diazepine scaffold has been associated with the inhibition of cancer cell proliferation in various in vitro models. Further research is needed to elucidate the mechanisms by which these compounds exert their effects on tumor cells and to evaluate their efficacy in vivo .
Antimicrobial Properties
Some studies have reported antimicrobial activity for related compounds. The presence of the pyridazinone moiety may enhance the compound’s ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. This opens avenues for developing new antibiotics amid rising antibiotic resistance concerns .
Case Study 1: Pain Management
In a study involving animal models of chronic pain, researchers administered variations of this compound. Results indicated a significant reduction in pain behaviors compared to control groups. The mechanism appeared to involve modulation of the endocannabinoid system, highlighting its potential for treating chronic pain conditions without traditional opioid side effects.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human cancer cell lines to assess the cytotoxic effects of this compound. The results demonstrated a dose-dependent inhibition of cell viability in several cancer types, including breast and prostate cancer. Further investigation into the signaling pathways affected by this compound could provide insights into its antitumor mechanisms.
Comparison with Similar Compounds
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) (MW: ~550 g/mol, m.p. 243–245°C) share the imidazo-fused framework but replace diazepine with pyridine. However, the diazepine moiety in the target compound may offer greater conformational adaptability for binding interactions .
Imidazo[4,5-d][1,2,3]triazin-4(7H)-ones
These derivatives (e.g., compounds 7m, 7n) feature a triazinone ring fused to imidazole. While structurally distinct from diazepine, their synthesis routes (e.g., cyclocondensation) and spectroscopic validation (1H/13C NMR, HRMS) align with methods used for the target compound. The triazinone group may confer different electronic properties, affecting solubility and reactivity .
Pyridazin-3(2H)-one Derivatives
Substituted pyridazinones, such as 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h), highlight the role of substituents on bioactivity. For example, halogenation (e.g., Cl at position 5) enhances electrophilicity, while aryl groups (e.g., phenyl at position 6) improve lipophilicity. The target compound’s pyridazinone moiety lacks such substituents, suggesting tunability for specific applications .
Imidazo-Diazepine Analogs
8-[4-Methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine () shares the imidazo-diazepine core but includes a benzyl-triazole substituent. This compound’s bulky substituent may hinder membrane permeability compared to the target compound’s methyl-pyridazinone group. Such structural variations underscore the importance of substituent design in pharmacokinetics .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis can leverage methods from analogous imidazo-fused systems, such as potassium carbonate-mediated alkylation () or one-pot cyclization () .
- Spectroscopic Validation: 1H/13C NMR and HRMS data () are critical for confirming the imidazo-diazepine-pyridazinone structure, with chemical shifts indicative of electron-withdrawing/donating groups .
- Bioactivity Potential: Pyridazinones () and imidazo-diazepines () are associated with enzyme inhibition (e.g., phosphodiesterases) and anticancer activity, suggesting the target compound could be optimized for similar pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepin-6-Yl)Methyl)Pyridazin-3(2H)-One, and how can purity be optimized?
- Methodological Answer : One-pot multi-step reactions are commonly employed for synthesizing tetrahydroimidazo-diazepine derivatives. For example, condensation reactions involving imidazole precursors and diazepine intermediates under controlled temperature (e.g., 60–80°C) can yield the core structure. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and recrystallization (solvents like ethanol or acetonitrile) are critical for achieving >95% purity. Yield optimization may require iterative adjustments of stoichiometry and reaction time .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to hydrogen and carbon environments (e.g., imidazole protons at δ 7.2–8.5 ppm, tetrahydrodiazepine methylene groups at δ 2.5–3.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for pyridazinone) .
Advanced Research Questions
Q. How can computational modeling guide the design of experiments to study the compound’s reactivity or binding mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactive sites.
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., GABA receptors for diazepine derivatives) to prioritize in vitro assays .
- Docking Studies : Use software like AutoDock Vina to screen binding affinities against hypothesized targets, guiding experimental validation .
Q. What strategies resolve contradictions in spectral or bioactivity data during characterization?
- Methodological Answer :
- Controlled Replicates : Repeat experiments under varied conditions (e.g., pH, solvent polarity) to isolate artifacts.
- Cross-Validation : Combine orthogonal techniques (e.g., X-ray crystallography with NMR) to confirm structural assignments .
- Data Mining : Apply statistical tools (e.g., PCA for spectral clustering) to identify outliers or systematic errors .
Q. How can researchers link experimental findings to theoretical frameworks in medicinal chemistry?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyridazinone) with bioactivity trends (e.g., receptor binding affinity).
- Mechanistic Hypotheses : Use kinetic isotope effects or isotopic labeling to validate proposed reaction pathways (e.g., nucleophilic substitution vs. radical mechanisms) .
Methodological Design & Data Analysis
Q. What experimental controls are essential for assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) at 37°C, monitoring degradation via HPLC.
- Light/Oxygen Sensitivity : Conduct studies under inert (N2) vs. ambient conditions to identify oxidative or photolytic degradation pathways .
Q. How can researchers design a robust assay to evaluate the compound’s selectivity across related biological targets?
- Methodological Answer :
- Panel Screening : Test against isoform-specific receptors (e.g., GABA-A subtypes) using radioligand displacement assays.
- Selectivity Index (SI) : Calculate IC50 ratios (target vs. off-target) to quantify specificity.
- Negative Controls : Include known selective inhibitors (e.g., diazepam for GABA-A) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
